molecular formula C11H15NO3S B14824702 N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14824702
M. Wt: 241.31 g/mol
InChI Key: YIWAYJORYBWBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound features a cyclopropylmethyl group and a hydroxyphenyl group, making it a unique and interesting molecule for various scientific applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-16(14,15)12-10-4-2-3-9(11(10)13)7-8-5-6-8/h2-4,8,12-13H,5-7H2,1H3

InChI Key

YIWAYJORYBWBEM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, the sulfonyl chloride used is methanesulfonyl chloride, and the amine is 3-(cyclopropylmethyl)-2-hydroxyaniline. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

N-(3-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl and hydroxyphenyl groups. These groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.